molecular formula C16H20O3 B1345396 cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 735275-75-9

cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345396
CAS No.: 735275-75-9
M. Wt: 260.33 g/mol
InChI Key: MYZMHUJRWLKOFK-UHFFFAOYSA-N
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Description

Classification and Nomenclature

This compound belongs to the extensive class of substituted cyclohexane carboxylic acids, representing a sophisticated derivative with multiple functional groups integrated into its molecular framework. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system as 4-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the "cis" designation indicating the specific stereochemical relationship between the carboxylic acid group and the substituted alkyl chain at the 4-position of the cyclohexane ring. This nomenclature reflects the compound's complex structural architecture, incorporating both aromatic and aliphatic components within a single molecular entity.

The compound possesses the molecular formula C₁₆H₂₀O₃, establishing it as a medium-sized organic molecule with a molecular weight of 260.33 grams per mole. The Chemical Abstracts Service registry number 735275-75-9 serves as the unique identifier for this specific stereoisomer, distinguishing it from related positional and stereochemical isomers within the cyclohexane carboxylic acid family. The Standard International Chemical Identifier key MYZMHUJRWLKOFK-UHFFFAOYSA-N provides additional molecular identification capabilities for database searches and chemical information retrieval systems.

The stereochemical designation "cis" indicates that both the carboxylic acid functionality and the 2-(2-methylphenyl)-2-oxoethyl substituent occupy the same face of the cyclohexane ring relative to the ring plane. This stereochemical arrangement significantly influences the compound's three-dimensional structure, affecting its physical properties, chemical reactivity, and potential biological interactions. The presence of multiple functional groups, including the carboxylic acid, ketone, and aromatic methylphenyl moiety, creates a versatile molecular platform capable of participating in diverse chemical transformations.

Historical Context of Substituted Cyclohexane Carboxylic Acids

The development of substituted cyclohexane carboxylic acids has evolved significantly since the early foundations of cyclohexane chemistry, with cyclohexanecarboxylic acid serving as the fundamental parent compound within this chemical family. Historical research has demonstrated that cyclohexanecarboxylic acid, the simplest member of this class, can be prepared through the hydrogenation of benzoic acid, establishing a fundamental synthetic pathway that has influenced subsequent derivative synthesis. This foundational compound exhibits typical carboxylic acid reactivity, including conversion to acid chlorides and participation in various condensation reactions, providing the chemical basis for more complex substituted derivatives.

The systematic investigation of substituted cyclohexane carboxylic acids gained momentum through research into their stereochemical properties and epimerization processes. Patent documentation from 1997 reveals comprehensive studies on the epimerization of 2- and 4-substituted cyclohexanecarboxylic acids, demonstrating methods for obtaining high purity trans forms from cis forms or mixed stereoisomeric compositions. These investigations established that trans forms of 4-substituted cyclohexanecarboxylic acids generally exhibit greater thermodynamic stability compared to their cis counterparts, with equilibrium mixtures typically favoring trans:cis ratios of approximately 85:15 under standard epimerization conditions.

Research into the biological activities of cyclohexane carboxylic acids has revealed significant metabolic pathways involving microbial degradation systems. Studies conducted on Alcaligenes strain W1 demonstrated that cyclohexane carboxylate serves as a carbon source for microbial growth, with metabolic conversion proceeding through hydroxylation at the 4-position to yield trans-4-hydroxycyclohexane carboxylate, followed by oxidation to 4-ketocyclohexane carboxylate and ultimate conversion to para-hydroxybenzoate. These biochemical transformations highlight the fundamental role of cyclohexane carboxylic acids in biological systems and provide insights into their metabolic fate and environmental degradation pathways.

Industrial applications of cyclohexane carboxylic acids have historically focused on their utility as precursors to polymer intermediates, particularly in the synthesis of caprolactam for nylon-6 production through reaction with nitrosylsulfuric acid. This industrial significance has driven continued research into synthetic methodologies for cyclohexane carboxylic acid derivatives, establishing the foundation for contemporary investigations into more complex substituted variants.

Position in Contemporary Organic Chemistry

Contemporary organic chemistry has witnessed significant advances in the synthetic manipulation and application of substituted cyclohexane carboxylic acids, with recent research demonstrating novel catalytic transformations that expand their utility in molecular synthesis. Recent investigations have developed catalytic systems enabling cyclohexane carboxylic acids to undergo multifold carbon-hydrogen activation processes, facilitating tandem dehydrogenation-olefination-decarboxylation sequences that convert cyclohexyl carboxylic acids into olefinated arenes. These transformations represent a fundamental advancement in aliphatic carboxylic acid chemistry, bypassing traditional lactone formation pathways to achieve direct aromatization through controlled dehydrogenation processes.

The development of specialized cyclohexane carboxylic acid derivatives has found particular application in pharmaceutical research, where trans-4-substituted cyclohexanecarboxylic acid derivatives have been investigated as potent Very Late Antigen-4 antagonists with improved pharmacokinetic properties. Research has demonstrated that replacing problematic diphenylurea moieties with cyclohexanecarboxylic acid frameworks can significantly enhance oral bioavailability and metabolic stability, with specific derivatives achieving inhibitory concentration values in the low nanomolar range while maintaining favorable pharmacokinetic profiles in animal models.

Modern synthetic approaches to cyclohexane carboxylic acid derivatives emphasize stereoselective methodologies and efficient functional group transformations. Contemporary research has established methods for controlled epimerization processes that achieve stereoisomeric purities exceeding 93-100% for trans forms of substituted cyclohexanecarboxylic acids through optimized heating procedures with potassium hydroxide at temperatures ranging from 130°C to 220°C. These methodologies enable precise stereochemical control in synthetic sequences, facilitating access to specific isomeric forms required for biological evaluation or material applications.

The integration of cyclohexane carboxylic acids into complex molecular architectures has been facilitated by advances in carbon-hydrogen activation chemistry, enabling regioselective functionalization at specific positions around the cyclohexane ring. Research has demonstrated that 3-methylsubstituted cyclohexanoic acids undergo preferential carbon-hydrogen activation at positions distal to the methyl substituent, providing regioselective access to specific substitution patterns. These selectivity patterns enable synthetic chemists to design targeted approaches for accessing complex cyclohexane carboxylic acid derivatives with precise substitution arrangements.

Molecular Identity and Basic Characteristics

This compound exhibits distinctive molecular characteristics that reflect its complex structural architecture and multiple functional group domains. The compound's molecular identity is defined by the presence of three primary structural elements: the cyclohexane ring system serving as the central scaffold, the carboxylic acid functionality providing acidic character, and the 2-(2-methylphenyl)-2-oxoethyl substituent contributing aromatic and ketone characteristics to the overall molecular framework.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₆H₂₀O₃
Molecular Weight 260.33 g/mol
Chemical Abstracts Service Number 735275-75-9
Standard International Chemical Identifier Key MYZMHUJRWLKOFK-UHFFFAOYSA-N
Canonical Simplified Molecular-Input Line-Entry System CC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O

The stereochemical characteristics of the compound are fundamentally defined by the cis relationship between the carboxylic acid group at the 1-position and the substituted alkyl chain at the 4-position of the cyclohexane ring. This stereochemical arrangement places both functional groups on the same face of the cyclohexane ring, influencing the compound's conformational preferences and three-dimensional molecular shape. The cyclohexane ring adopts chair conformations that minimize steric interactions between substituents, with the specific conformational equilibrium influenced by the relative sizes and electronic properties of the carboxylic acid and substituted alkyl groups.

The aromatic component of the molecule, represented by the 2-methylphenyl group, introduces additional complexity through potential conformational rotation around the carbon-carbon bond connecting the aromatic ring to the ketone functionality. This rotational freedom enables the aromatic ring to adopt various spatial orientations relative to the cyclohexane scaffold, potentially influencing the compound's overall molecular geometry and intermolecular interaction patterns. The methyl substituent on the aromatic ring occupies the ortho position relative to the ketone linkage, creating steric constraints that may influence the preferred conformational arrangements.

The ketone functionality within the 2-oxoethyl linker provides additional chemical reactivity and serves as a potential site for further synthetic elaboration or biological interaction. The carbonyl group exhibits typical ketone characteristics, including susceptibility to nucleophilic addition reactions and potential for reduction to secondary alcohol derivatives. The positioning of the ketone between the aromatic ring and the cyclohexane system creates a flexible linker that may accommodate various spatial arrangements depending on environmental conditions and intermolecular interactions.

Physical property predictions based on the compound's structural features suggest behavior consistent with carboxylic acids possessing aromatic substituents. The presence of the carboxylic acid group imparts acidic character to the molecule, with estimated acidity constants in the range typical of aliphatic carboxylic acids modified by the electron-withdrawing effects of the ketone and aromatic substituents. The compound's amphipathic nature, resulting from the combination of hydrophilic carboxylic acid and ketone functionalities with hydrophobic cyclohexane and aromatic components, suggests moderate solubility characteristics in both polar and nonpolar solvents, with specific solubility profiles dependent on solution pH and ionic strength conditions.

Properties

IUPAC Name

4-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-4-2-3-5-14(11)15(17)10-12-6-8-13(9-7-12)16(18)19/h2-5,12-13H,6-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMHUJRWLKOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175633
Record name cis-4-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-47-5
Record name cis-4-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H20O3C_{16}H_{20}O_3 and features a cyclohexane ring with a carboxylic acid group and a 2-oxoethyl side chain attached to a 2-methylphenyl group. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H20O3
Molecular Weight260.34 g/mol
Functional GroupsCarboxylic acid, Ketone
StereochemistryCis

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Cyclohexanone and 2-methylbenzaldehyde are used as primary starting materials.
  • Formation of Intermediate : The reaction between cyclohexanone and 2-methylbenzaldehyde in the presence of a base leads to an intermediate compound.
  • Cyclization : The intermediate undergoes cyclization to form the target compound.
  • Purification : The final product is purified using recrystallization techniques.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures may inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Analgesic Effects : Preliminary pharmacological studies indicate potential analgesic properties, which could be beneficial for pain management.

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in pain and inflammation pathways. These interactions can modulate biochemical pathways, influencing cellular responses.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on Anti-inflammatory Activity :
    • A study comparing various derivatives found that those with similar functional groups significantly reduced inflammation markers in vitro.
    • Results indicated a dose-dependent reduction in pro-inflammatory cytokines.
  • Pharmacokinetics Study :
    • Research on related compounds demonstrated variations in absorption and metabolism based on structural differences, suggesting that this compound may exhibit unique pharmacokinetic profiles.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
trans-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC16H20O3Different stereochemistry may affect biological activity
4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidC16H20O3Lacks stereochemical designation; may exhibit different reactivity

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example:
Reaction :
cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxylic acid+ROHH+Corresponding ester+H2O\text{cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxylic acid}+\text{ROH}\xrightarrow{H^+}\text{Corresponding ester}+\text{H}_2\text{O}

Conditions :

  • Catalyzed by sulfuric acid or p-toluenesulfonic acid in refluxing ethanol or methanol .
  • Yields typically exceed 70% after 4–6 hours.

Applications :
Ester derivatives enhance lipid solubility for biological studies or chromatographic analysis.

Reduction of the Ketone Group

The 2-oxoethyl side chain can be reduced to a secondary alcohol:
Reaction :
KetoneNaBH4/MeOHcis 4 2 2 Methylphenyl 2 hydroxyethyl cyclohexane 1 carboxylic acid\text{Ketone}\xrightarrow{\text{NaBH}_4/\text{MeOH}}\text{cis 4 2 2 Methylphenyl 2 hydroxyethyl cyclohexane 1 carboxylic acid}

Mechanism :

  • Sodium borohydride selectively reduces the ketone to an alcohol without affecting the carboxylic acid .
  • Reaction completes within 1–2 hours at 0–25°C .

Side Reactions :
Over-reduction is negligible due to the steric hindrance from the cyclohexane ring.

Oxidative Reactions

The benzylic position adjacent to the ketone is susceptible to oxidation:

Oxidizing AgentProductConditions
KMnO₄ (acidic)cis-4-[2-(2-Methylbenzoyl)ethyl]cyclohexane-1-carboxylic acidH₂O, 80°C, 12 h
CrO₃Cleavage to cyclohexane-1-carboxylic acid and 2-methylbenzoic acidH₂SO₄, acetone, reflux

Key Insight :
Strong oxidizers like KMnO₄ may further degrade the ketone to a carboxylic acid, depending on reaction time and temperature .

Amide Formation

The carboxylic acid reacts with amines to form amides:
Reaction :
Acid+RNH2DCC DMAPcis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxamide\text{Acid}+\text{RNH}_2\xrightarrow{\text{DCC DMAP}}\text{cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxamide}

Conditions :

  • Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .
  • Yields: 60–85% after 24 hours .

Applications :
Amide derivatives are intermediates in pharmaceutical synthesis .

Decarboxylation Under Thermal Stress

Thermal decomposition at high temperatures releases CO₂:
cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxylic acidΔcis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane+CO2\text{cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxylic acid}\xrightarrow{\Delta}\text{cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane}+\text{CO}_2

Conditions :

  • 200–250°C under inert atmosphere.
  • Reaction time: 1–3 hours.

Nucleophilic Addition to the Ketone

The ketone undergoes Grignard or organometallic reactions:
Example :
Ketone+CH3MgBrcis 4 2 2 Methylphenyl 2 1 hydroxyethyl cyclohexane 1 carboxylic acid\text{Ketone}+\text{CH}_3\text{MgBr}\rightarrow \text{cis 4 2 2 Methylphenyl 2 1 hydroxyethyl cyclohexane 1 carboxylic acid}

Mechanism :

  • Nucleophilic attack by the Grignard reagent forms a tertiary alcohol .
  • Quenching with NH₄Cl yields the product .

Salt Formation

The carboxylic acid forms salts with bases:
Acid+NaOHSodium cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxylate\text{Acid}+\text{NaOH}\rightarrow \text{Sodium cis 4 2 2 Methylphenyl 2 oxoethyl cyclohexane 1 carboxylate}

Applications :
Salts improve aqueous solubility for formulation in biological assays .

Photochemical Reactions

UV irradiation induces ketone-mediated radical formation:
Proposed Pathway :

  • Homolytic cleavage of the C=O bond generates a benzyl radical.
  • Radical recombination or hydrogen abstraction forms dimerized or reduced products .

Conditions :

  • UV light (254 nm) in benzene or cyclohexane .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)
EsterificationH₂SO₄, ROH, refluxEster70–85
Ketone ReductionNaBH₄, MeOH, 0°CSecondary alcohol90
Oxidation (KMnO₄)H₂O, 80°CBenzoyl derivative55
Amide FormationDCC/DMAP, CH₂Cl₂Amide60–85

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid with structurally related compounds, emphasizing substituent variations, molecular properties, and inferred pharmacological implications:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
This compound (Target) 4-position: 2-methylphenyl C₁₇H₂₀O₃ ~272.34 (calculated) Hypothetical: Methyl group may enhance lipophilicity vs. polar substituents. N/A
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 2-position: 4-methoxyphenyl C₁₆H₂₀O₄ 276.33 Higher polarity due to methoxy group; potential for altered metabolic stability.
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-position: 3-bromophenyl (trans) C₁₅H₁₇BrO₃ 325.20 Bromine increases molecular weight and electronegativity; may affect receptor binding.
Cis-4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 4-position: 3-chlorophenyl C₁₅H₁₇ClO₃ ~280.75 (calculated) Chlorine’s electron-withdrawing effect could enhance acidity of the carboxylic group.
Cis-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 3-position: 4-methylphenyl C₁₆H₂₀O₃ 260.33 Substitution at 3-position may alter steric interactions in biological systems.

Key Observations:

Electron-Withdrawing Groups (e.g., Br, Cl): Halogenated derivatives exhibit higher molecular weights and electronegativity, which may enhance binding to polar enzyme active sites or influence metabolic stability .

Stereochemical Considerations :

  • The cis configuration in the target compound and its analogs (e.g., ) imposes spatial constraints that could optimize interactions with chiral biological targets. In contrast, the trans isomer of the 3-bromophenyl derivative () may exhibit distinct pharmacokinetic profiles due to altered three-dimensional geometry .

Positional Isomerism :

  • Substitution at the 4-position (target compound, ) vs. 2-position () or 3-position () on the cyclohexane ring significantly impacts molecular shape and intermolecular interactions. For instance, 4-substituted analogs may align better with linear binding pockets in enzymes compared to 2- or 3-substituted variants.

Research Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Metabolism : Methyl and methoxy groups may slow oxidative metabolism compared to halogenated derivatives, which are prone to dehalogenation or conjugation reactions .
  • Toxicity : Halogenated compounds (e.g., ) could pose higher bioaccumulation risks due to their persistence, whereas the target compound’s methyl group may reduce such liabilities .

Further studies are warranted to validate these hypotheses through experimental assays (e.g., solubility, LogP, receptor-binding assays).

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves:

  • Starting Materials : Cyclohexanone derivatives and appropriate acylating agents.
  • Key Reaction Steps :
    • Formation of the cyclohexane backbone.
    • Introduction of the 2-methylphenyl group via Friedel–Crafts acylation or similar methods.
    • Final oxidation or carboxylation to introduce the carboxylic acid functionality.

Step-by-Step Synthesis

Step 1: Formation of the Cyclohexane Backbone
  • Reagents : Cyclohexanone, base (e.g., NaOH or KOH), and solvents like ethanol or methanol.
  • Reaction Conditions : The cyclohexanone undergoes aldol condensation or Michael addition to form an intermediate cyclohexane derivative.
Step 2: Introduction of the 2-Methylphenyl Group
  • Method : Friedel–Crafts Acylation
    • Reagents :
      • Acetophenone derivatives (e.g., 2-methylacetophenone).
      • Lewis acid catalysts such as AlCl₃ or FeCl₃.
    • Conditions :
      • Anhydrous environment to prevent catalyst deactivation.
      • Temperature control between 0°C and 50°C to optimize yield.
Step 3: Carboxylation
  • Reagents : CO₂ (dry ice) or Grignard reagents for carboxylation, followed by acid hydrolysis.
  • Conditions :
    • Use of solvents like tetrahydrofuran (THF) for solubilization.
    • Acidic workup with HCl or H₂SO₄ to finalize the carboxylic acid group.

Catalyst Optimization

The use of catalysts such as Lewis acids (e.g., AlCl₃) or organometallic catalysts (e.g., Pd-based systems) has been reported to enhance reaction efficiency:

  • Catalysts improve regioselectivity, ensuring the cis configuration is maintained during synthesis.
  • Reaction yields can be increased by optimizing catalyst concentration and reaction time.

Alternative Methods

In addition to Friedel–Crafts acylation, other methods include:

  • Suzuki–Miyaura Coupling :
    • Utilizes boronic acids and halides in the presence of palladium catalysts.
    • Suitable for introducing aryl groups with high precision.

Reaction Conditions

Parameter Optimal Range Notes
Temperature 0°C–50°C Higher temperatures may lead to side reactions.
Solvent THF, ethanol Solvent polarity affects reaction kinetics.
Catalyst Loading ~5 mol% Excessive catalyst may cause byproduct formation.

Purification Techniques

Following synthesis, purification is critical to achieve high-purity cis-isomers:

  • Recrystallization :
    • Solvents like ethanol or acetone are used.
    • Ensures removal of trans-isomers and other impurities.
  • Chromatography :
    • High-performance liquid chromatography (HPLC) is effective for isolating pure compounds.

Challenges in Synthesis

  • Maintaining stereochemical integrity during reactions is crucial for producing the cis-isomer exclusively.
  • Reaction optimization is necessary to minimize byproducts, particularly during Friedel–Crafts acylation.

Data Table: Summary of Key Reaction Parameters

Reaction Step Reagents/Conditions Yield (%) Notes
Cyclohexane Formation Cyclohexanone, NaOH, ethanol ~85 Requires careful pH control.
Phenyl Group Addition Acetophenone, AlCl₃ ~75 Anhydrous conditions essential.
Carboxylation CO₂, HCl ~80 Acidic workup improves yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid?

  • Answer: The compound is typically synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a mixed solvent system (e.g., DCM/DMF). Intermediate crystallization in polar aprotic solvents (e.g., ethanol or acetonitrile) is critical for isolating the cis isomer . For example, selective crystallization of intermediates, as described in analogous syntheses, ensures geometric purity by exploiting solubility differences between cis and trans isomers .

Q. Which analytical techniques are recommended for structural elucidation and purity validation?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures quantitative analysis, while mass spectrometry (MS) validates molecular weight. Cross-validation using X-ray crystallography or GC-MS (as applied in related cyclohexane-carboxylic acid derivatives) resolves ambiguities in complex spectra .

Q. How should researchers handle safety protocols during synthesis and handling?

  • Answer: Lab safety measures include using PPE (nitrile gloves, chemical-resistant lab coats) and engineering controls (fume hoods). First-aid protocols for inhalation or skin contact involve immediate decontamination with soap/water and medical consultation. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding dust formation and ensuring adequate ventilation .

Advanced Research Questions

Q. What strategies are effective for isolating the cis isomer from trans-contaminated mixtures?

  • Answer: Selective crystallization in solvents like toluene or ethyl acetate preferentially precipitates the cis isomer due to its lower solubility. For persistent trans impurities, Lewis acids (e.g., BF₃·Et₂O) can catalyze isomerization of residual trans intermediates to the cis form, as demonstrated in Atovaquone synthesis . Chromatographic separation (e.g., chiral HPLC) may also resolve diastereomers .

Q. How can computational modeling predict the stability and reactivity of this compound?

  • Answer: Density Functional Theory (DFT) calculations assess the energy barrier for cis-trans isomerization, while molecular docking studies evaluate interactions with biological targets (e.g., enzymes). SMILES notations and InChI keys (e.g., from PubChem) enable software like Gaussian or AutoDock to model conformational stability and reactive sites .

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

  • Answer: Discrepancies in NMR or IR spectra may arise from solvent effects or dynamic processes (e.g., ring flipping in cyclohexane derivatives). Variable-temperature NMR or deuterated solvents can suppress dynamic effects. Comparative analysis with structurally validated compounds (e.g., from peer-reviewed syntheses) and hybrid techniques like 2D-COSY or HSQC enhance assignment accuracy .

Methodological Considerations

Q. What experimental designs optimize yield in large-scale synthesis?

  • Answer: Scalable reactions use atom-economical steps (e.g., one-pot reactions) and recyclable catalysts (e.g., Bronsted acids). Process optimization via Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry). For example, a reported eco-friendly synthesis of analogous compounds achieved >90% yield by minimizing diastereomer separation .

Q. How do solvent polarity and temperature influence crystallization efficiency?

  • Answer: Polar solvents (e.g., methanol) enhance cis isomer solubility at elevated temperatures, enabling gradual cooling to induce supersaturation. For hydrophobic intermediates, toluene/hexane mixtures reduce solubility, promoting selective crystallization. Differential Scanning Calorimetry (DSC) monitors phase transitions to optimize conditions .

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